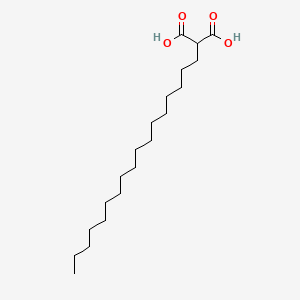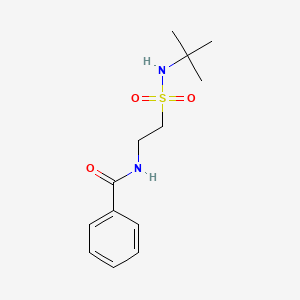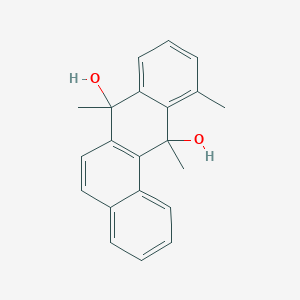![molecular formula C12H15N B14422178 1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane CAS No. 83177-53-1](/img/structure/B14422178.png)
1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a bicyclo[3.1.0]hexane core with a 2-methylphenyl group and an azabicyclic moiety, making it an interesting subject for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods
These reactions can be performed using visible light and appropriate photocatalysts, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Methylphenyl)-3-azabicyclo[31
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is not well-studied, but it is likely to involve interactions with specific molecular targets and pathways. The compound’s bicyclic structure may enable it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane:
Bicyclo[1.1.1]pentane: Another bicyclic compound known for its use as a bioisostere in drug design.
Uniqueness
1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of an azabicyclic moiety. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
83177-53-1 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-9-4-2-3-5-11(9)12-6-10(12)7-13-8-12/h2-5,10,13H,6-8H2,1H3 |
InChI Key |
XZXNQDCVMLECPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C23CC2CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



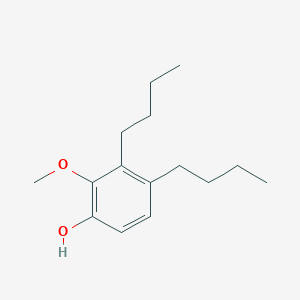
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)
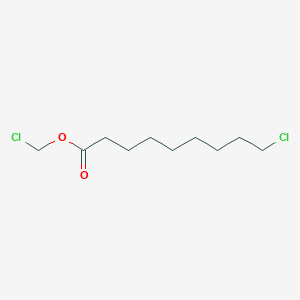
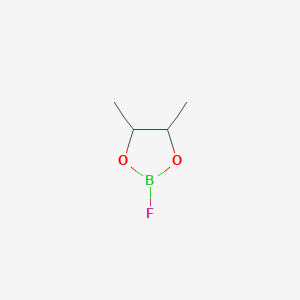
![acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol](/img/structure/B14422139.png)
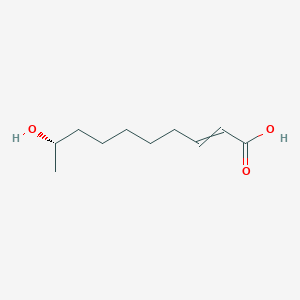

![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)

